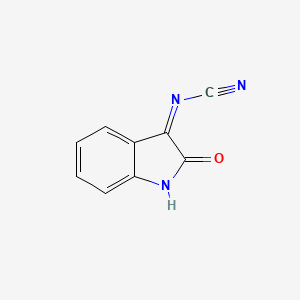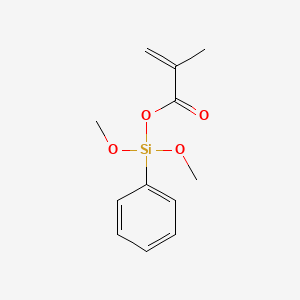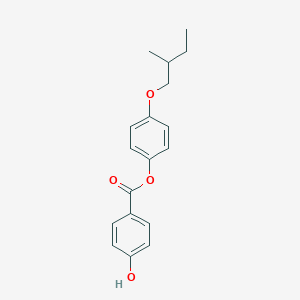
(2-Oxo-2H-indol-3-yl)cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Oxo-2H-indol-3-yl)cyanamide is a heterocyclic compound that features an indole ring structure with a cyanamide group attached. Heterocyclic compounds, like this compound, are known for their diverse biological activities and are widely used in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Oxo-2H-indol-3-yl)cyanamide typically involves the reaction of indole derivatives with cyanamide under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the indole, followed by the addition of cyanamide to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of oxoindole derivatives.
Reduction: Reduction reactions can convert the cyanamide group into primary amines.
Substitution: The compound can participate in substitution reactions, where the cyanamide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Oxoindole derivatives.
Reduction: Primary amines.
Substitution: Compounds with different functional groups replacing the cyanamide.
Applications De Recherche Scientifique
(2-Oxo-2H-indol-3-yl)cyanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of dyes, sanitizers, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of (2-Oxo-2H-indol-3-yl)cyanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparaison Avec Des Composés Similaires
Indole-3-carbinol: Another indole derivative with anticancer properties.
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indole-3-butyric acid: Used as a rooting agent in plant propagation.
Uniqueness: (2-Oxo-2H-indol-3-yl)cyanamide is unique due to its cyanamide group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
141857-63-8 |
|---|---|
Formule moléculaire |
C9H5N3O |
Poids moléculaire |
171.16 g/mol |
Nom IUPAC |
(2-oxo-1H-indol-3-ylidene)cyanamide |
InChI |
InChI=1S/C9H5N3O/c10-5-11-8-6-3-1-2-4-7(6)12-9(8)13/h1-4H,(H,11,12,13) |
Clé InChI |
HGSIXSJTGJGRED-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NC#N)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride](/img/structure/B14282405.png)




![Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate](/img/structure/B14282427.png)
![1-[3-(4-Bromophenyl)-1-(furan-2-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B14282432.png)



![Benzene, [(hexadecyloxy)methyl]-](/img/structure/B14282457.png)


![11-{[Bis(2-methylpropoxy)phosphorothioyl]sulfanyl}undecanoic acid](/img/structure/B14282469.png)
